molecular formula C16H16BrNO B12643263 1-(4-Bromophenyl)-2-[(2-phenylethyl)amino]ethan-1-one CAS No. 920804-16-6

1-(4-Bromophenyl)-2-[(2-phenylethyl)amino]ethan-1-one

Cat. No.: B12643263
CAS No.: 920804-16-6
M. Wt: 318.21 g/mol
InChI Key: XKQZYPXSIBSBCB-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-[(2-phenylethyl)amino]ethan-1-one is an organic compound with the molecular formula C16H16BrNO and a molecular weight of 318.21 g/mol . This chemical entity features a bromophenyl group and a phenethylamino side chain, a structural motif present in various pharmacologically active compounds. It is critical for researchers to be aware that this compound is structurally related to controlled substances. Analogous compounds with similar bromophenyl and phenethylamino substructures have been classified as Schedule I controlled substances due to their potential for abuse and lack of accepted medical use, as seen in legislation such as the Virginia and Mississippi drug control acts . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers are responsible for understanding and complying with all applicable laws and regulations regarding the handling, storage, and disposal of this substance.

Properties

CAS No.

920804-16-6

Molecular Formula

C16H16BrNO

Molecular Weight

318.21 g/mol

IUPAC Name

1-(4-bromophenyl)-2-(2-phenylethylamino)ethanone

InChI

InChI=1S/C16H16BrNO/c17-15-8-6-14(7-9-15)16(19)12-18-11-10-13-4-2-1-3-5-13/h1-9,18H,10-12H2

InChI Key

XKQZYPXSIBSBCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNCC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Method 1: Friedel-Crafts Acylation and Amination

This method involves two main steps:

  • Step 1: Friedel-Crafts Acylation

    The process begins with the acylation of 4-bromobenzoyl chloride with phenethylamine in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the acyl group onto the aromatic ring, yielding an intermediate compound.

  • Step 2: Amination

    The intermediate is then treated with an amine (e.g., phenethylamine) under basic conditions to introduce the amino group at the desired position on the aromatic ring.

Method 2: Direct Bromination and Subsequent Reactions

Another approach involves:

  • Step 1: Bromination

    Starting from phenethylamine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) to selectively introduce the bromine atom at the para position of the phenyl ring.

  • Step 2: Acetylation

    The resulting bromo compound undergoes acetylation using acetic anhydride or acetyl chloride, leading to the formation of 1-(4-Bromophenyl)-2-[(2-phenylethyl)amino]ethan-1-one.

Method 3: Sequential Reactions Involving Phenethylamine

This method involves:

  • Step 1: Formation of Intermediate

    Starting with acetophenone, it can be reacted with bromoacetophenone in a nucleophilic substitution reaction facilitated by a base to yield a bromo intermediate.

  • Step 2: Final Amination

    The bromo intermediate is then reacted with phenethylamine under reflux conditions to yield the desired product.

After synthesis, several characterization techniques are employed to confirm the structure and purity of the synthesized compound:

Technique Description
NMR Spectroscopy Used to confirm substitution patterns and functional groups.
Mass Spectrometry Verifies molecular weight and fragmentation patterns.
Infrared (IR) Spectroscopy Identifies functional groups through characteristic absorption peaks.
X-ray Crystallography Provides detailed structural information about crystal lattice parameters.

The synthesis of 1-(4-Bromophenyl)-2-[(2-phenylethyl)amino]ethan-1-one may present several challenges:

  • Low Yield : Initial methods may yield low product quantities due to side reactions or incomplete conversions.

  • Purification Difficulties : The presence of multiple functional groups can complicate purification processes, requiring careful optimization of crystallization or chromatography conditions.

This compound has potential applications in various fields:

  • Pharmaceuticals : It may serve as an intermediate for synthesizing bioactive compounds.

  • Material Science : Its properties could be exploited in developing new materials or as ligands in coordination chemistry.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-2-[(2-phenylethyl)amino]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound to alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOCH3 in methanol or other nucleophiles in appropriate solvents.

Major Products Formed

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Phenyl derivatives with different substituents replacing the bromine atom.

Scientific Research Applications

1-(4-Bromophenyl)-2-[(2-phenylethyl)amino]ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-[(2-phenylethyl)amino]ethan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and amino group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Findings and Implications

Substituent Impact: Electron-withdrawing groups (e.g., nitro in 13c) enhance thermal stability (higher mp), while alkylamino groups may improve solubility .

Synthetic Efficiency : High yields (>90%) are achievable via stepwise substitutions, but heterocyclic systems require specialized catalysts (e.g., Pd for Suzuki couplings) .

Data Tables

Table 2: Spectral Data Comparison

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (C=O, cm⁻¹)
13c () 3.57 (CH₂), 7.50 (N=CH) Not reported 1687
Triazolyl Derivative (8) 4.68 (CH₂), 6.23 (NH) 192.4 (C=O) 1687

Biological Activity

1-(4-Bromophenyl)-2-[(2-phenylethyl)amino]ethan-1-one, a compound belonging to the class of phenylalkylamines, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C16_{16}H16_{16}BrNO
  • Molecular Weight : 318.21 g/mol
  • CAS Number : 920804-16-6
  • IUPAC Name : 1-(4-bromophenyl)-2-(2-phenylethylamino)ethanone

The biological activity of 1-(4-Bromophenyl)-2-[(2-phenylethyl)amino]ethan-1-one is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine atom enhances its reactivity and binding affinity, which may lead to significant pharmacological effects.

Biological Activity Overview

Research has demonstrated that this compound exhibits a range of biological activities, including:

  • Antiviral Activity : A study reported that compounds structurally related to 1-(4-Bromophenyl)-2-[(2-phenylethyl)amino]ethan-1-one showed promising antiviral effects with varying inhibitory concentrations (IC50_{50}) against specific viral targets .
  • Antibacterial and Antifungal Properties : Similar compounds have been evaluated for their antibacterial and antifungal activities. For instance, modifications in the structure led to enhanced activity against various pathogens .

Structure-Activity Relationships (SAR)

The efficacy of 1-(4-Bromophenyl)-2-[(2-phenylethyl)amino]ethan-1-one can be influenced by its structural components. Key findings from SAR studies include:

Compound Modification IC50_{50} Values (μM) Biological Activity
Parent Compound9.8Moderate antiviral
Aminomethyl Substitution0.62Enhanced activity
Acetylation of Amine>10Inactive
Dimethyl Masking0.39Increased activity

These results indicate that specific substitutions can significantly alter the compound's biological potency.

Case Study 1: Antiviral Efficacy

In a recent study, a series of analogs derived from 1-(4-Bromophenyl)-2-[(2-phenylethyl)amino]ethan-1-one were tested for their antiviral properties. The most effective analog demonstrated an IC50_{50} of 0.62 μM against a viral target, suggesting that structural modifications could lead to enhanced therapeutic agents .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related compounds. The findings indicated that certain derivatives exhibited significant antibacterial and antifungal activities, with some showing effectiveness superior to standard treatments like diclofenac sodium .

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